4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile is a heterocyclic compound that features a benzothiophene moiety and a pyridine ring
Preparation Methods
The synthesis of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to interfere with microbial cell wall synthesis and DNA replication.
Comparison with Similar Compounds
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile can be compared with other similar compounds, such as:
2-(3-Chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones: These compounds also feature a benzothiophene moiety and have shown antimicrobial activity.
4-(3-Chloro-1-benzothiophen-2-yl)-1,4-dihydropyrimidine: This compound shares the benzothiophene core and has been studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
4-(3-Chloro-1-benzothiophen-2-yl)-2,6-dimethyl-3,5-pyridinedicarbonitrile, with the molecular formula C17H10ClN3S and CAS number 477886-64-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 323.8 g/mol
- Purity : >90%
- Structure : The compound features a benzothiophene moiety and a pyridine ring with two cyano groups, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into specific activities associated with this compound.
Antimicrobial Activity
Studies have shown that benzothiophene derivatives often possess significant antimicrobial properties. In vitro tests are essential for evaluating the efficacy of such compounds against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (μg/ml) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 2 | |
Compound B | E. coli | 25 | |
Compound C | Candida albicans | 250 |
While specific data for this compound is limited, its structural similarity to these compounds suggests potential antimicrobial activity.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented extensively. For instance, the inhibition of protein kinase C (PKC) has been linked to reduced inflammation in various models.
The compound may exert its effects by modulating inflammatory pathways, including:
- Inhibition of cytokine production.
- Suppression of neutrophil infiltration.
In studies involving similar benzothiophene derivatives, significant reductions in inflammatory markers were observed in animal models .
Case Studies
- In Vivo Studies : A study demonstrated that a related benzothiophene compound significantly reduced edema in murine models when applied topically. The results indicated a dose-dependent response correlating with PKC inhibition .
- In Vitro Studies : Another investigation assessed the impact of benzothiophene derivatives on cultured human cells exposed to inflammatory stimuli. Results showed decreased levels of pro-inflammatory cytokines and enhanced cell viability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzothiophene and pyridine rings can significantly influence their pharmacological profiles.
Key Findings from SAR Studies:
- Substituents on the benzothiophene ring can enhance antimicrobial activity.
- Alterations in the cyano groups' position affect anti-inflammatory potency.
Properties
IUPAC Name |
4-(3-chloro-1-benzothiophen-2-yl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c1-9-12(7-19)15(13(8-20)10(2)21-9)17-16(18)11-5-3-4-6-14(11)22-17/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLISLRCYCVBVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C3=CC=CC=C3S2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.